molecular formula C10H9BrF2O2 B14047850 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14047850
M. Wt: 279.08 g/mol
InChI Key: GEOSINADPNEBKA-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom at the 1-position and a 4-(difluoromethoxy)phenyl group. The difluoromethoxy moiety (-OCF$_2$H) introduces strong electron-withdrawing effects due to the electronegativity of fluorine, influencing the compound's electronic distribution and reactivity . This structural motif is common in medicinal chemistry, where such groups enhance metabolic stability and binding affinity.

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

1-bromo-1-[4-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2/c1-6(14)9(11)7-2-4-8(5-3-7)15-10(12)13/h2-5,9-10H,1H3

InChI Key

GEOSINADPNEBKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)OC(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-(Difluoromethoxy)acetophenone Derivatives

Direct α-Bromination Using Pyridine Hydrobromide Perbromide

The most widely reported method involves α-bromination of 4-(difluoromethoxy)acetophenone using pyridine hydrobromide perbromide (Py·HBr₃) in acetic acid. This reagent outperforms alternatives like N-bromosuccinimide (NBS) and CuBr₂ due to its superior electrophilic bromine delivery (Table 1). Under reflux conditions (90°C), the reaction achieves 85% yield within 4 hours through an enol intermediate mechanism:

$$
\text{4-(Difluoromethoxy)acetophenone} + \text{Py·HBr₃} \xrightarrow{\text{CH₃COOH, 90°C}} \text{1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one} + \text{HBr} + \text{Py}
$$

Mechanistic Insights :

  • Acid-catalyzed enolization of the acetophenone derivative
  • Electrophilic attack by Br⁺ from Py·HBr₃ at the α-carbon
  • Deprotonation to regenerate the ketone functionality
Table 1. Comparative Performance of Brominating Agents
Brominating Agent Yield (%) Reaction Time (h) Byproduct Formation
Py·HBr₃ 85 ± 4 4 Minimal
CuBr₂ 60 ± 6 6 Moderate
NBS <5 3 Significant

Catalytic Bromination with Copper Salts

Patent literature describes a copper-mediated process using CuBr₂ (10 mol%) in acetone at 60°C. This method achieves 78% yield by facilitating single-electron transfer (SET) mechanisms, particularly effective for electron-deficient aryl rings:

$$
\text{4-(Difluoromethoxy)acetophenone} + \text{Br}_2 \xrightarrow{\text{CuBr₂, acetone}} \text{this compound}
$$

Key Advantages :

  • Reduced bromine excess (1.1 eq vs. 1.5 eq in non-catalytic methods)
  • Improved regioselectivity for α-bromination over ring substitution

Alternative Synthetic Routes

Hantzsch Thiazole Intermediate Approach

A multi-step synthesis via 2-aminothiazole intermediates has been reported (Scheme 1):

  • α-Bromination of 4-(difluoromethoxy)acetophenone to 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one
  • Condensation with thiourea to form 2-aminothiazole
  • Oxidation to regenerate the ketone functionality

While this method achieves 72% overall yield, its complexity limits industrial adoption compared to direct bromination.

Microwave-Assisted Bromination

Emerging protocols utilize microwave irradiation (300 W, 100°C) to accelerate the reaction to 30 minutes with comparable yields (82%). This technique reduces thermal degradation risks for heat-sensitive difluoromethoxy groups.

Reaction Optimization and Process Parameters

Solvent Effects

Systematic screening identifies acetic acid as the optimal solvent due to:

  • High solubility of both acetophenone precursor and brominating agent
  • Acidic environment promoting enolization (Table 2)
Table 2. Solvent Impact on Bromination Efficiency
Solvent Dielectric Constant Yield (%) Reaction Time (h)
Acetic Acid 6.2 85 4
Acetonitrile 37.5 68 5
Dichloromethane 8.9 42 6

Temperature and Stoichiometry

  • Temperature : 90°C maximizes reaction rate without inducing decomposition
  • Molar Ratio : 1:1.1 (acetophenone:Py·HBr₃) balances cost and yield
  • Additives : 0.5 wt% NaHSO₃ suppresses oxidative side reactions

Workup and Purification Strategies

Crude Product Isolation

Standard protocol involves:

  • Quenching with ice-water to precipitate product
  • Extraction with ethyl acetate (3 × 50 mL)
  • Washing with 5% NaHCO₃ to remove residual HBr

Chromatographic Purification

Flash chromatography (hexane:EtOAc 4:1) achieves >99% purity, though industrial scales prefer recrystallization from ethanol/water (3:1) for cost efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.8 Hz, 2H, ArH), 7.15 (d, J=8.8 Hz, 2H, ArH), 6.50 (t, J=73 Hz, 1H, OCF₂H), 4.82 (s, 2H, COCH₂Br)
  • ¹³C NMR : δ 195.8 (C=O), 162.3 (OCF₂), 132.1–115.7 (ArC), 58.9 (CH₂Br), 29.4 (CF₂)

Purity Assessment

HPLC-UV (254 nm) shows 99.2% purity using a C18 column (MeCN:H₂O 70:30, 1 mL/min).

Industrial-Scale Production Considerations

Environmental Impact

  • Closed-loop HBr recovery systems achieve 92% reagent recycling
  • Aqueous waste treated via Fenton oxidation before discharge

Chemical Reactions Analysis

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biochemistry: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophiles and participate in various chemical transformations. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Brominated Aromatic Ketones

Compound Name Molecular Formula Molecular Weight Key Substituents
1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one C${10}$H${9}$BrF$2$O$2$ 295.08 4-(difluoromethoxy)phenyl, 1-Br
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one C${10}$H${7}$BrF$4$O$2$ 315.06 2-F, 3-(trifluoromethoxy)phenyl, 1-Br
1-(4-Bromo-2-fluorophenyl)propan-1-one C$9$H$8$BrFO 231.07 4-Br, 2-F, propan-1-one
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C${16}$H${13}$BrO 301.18 α,β-unsaturated ketone, 4-methylphenyl

Key Observations :

  • Positional Effects : The placement of bromine (1-position vs. 2-position) and substituents on the phenyl ring significantly alter reactivity. For example, α,β-unsaturated ketones (e.g., chalcone derivatives) exhibit conjugation-driven reactivity, unlike saturated propan-2-one systems .
  • Electron-Withdrawing Groups: The difluoromethoxy (-OCF$2$H) and trifluoromethoxy (-OCF$3$) groups increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.

Electronic and Reactivity Comparisons

Table 2: Electronic Parameters and Reactivity

Compound Substituent Electronegativity (χ) Leaving Group Ability (Br) Notable Reactivity
This compound High (due to -OCF$_2$H) Moderate (Br) Likely undergoes SN2 substitutions at the 1-Br position
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one Moderate (due to -SMe) Poor (Cl) Lower reactivity in nucleophilic substitutions
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Moderate (conjugation with C=C) Moderate (Br) Conjugation stabilizes transition states in addition reactions

Key Observations :

  • Leaving Group Efficiency : Bromine’s superior leaving group ability compared to chlorine makes brominated derivatives more reactive in substitution reactions .
  • Conjugation Effects : Chalcone derivatives (α,β-unsaturated ketones) exhibit extended conjugation, enabling reactions like Michael additions, which are absent in saturated ketones .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data (Selected Examples)

Compound Crystal System Hydrogen Bonding Patterns Refinement Method (SHELX)
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Monoclinic C–H···O interactions stabilizing packing SHELXL-97
7-Bromo-2-(4-methylphenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan Orthorhombic π-π stacking and S=O···H interactions SHELXS-2014

Key Observations :

  • The absence of α,β-unsaturation in this compound likely results in different packing motifs compared to chalcone derivatives, with weaker π-π interactions but stronger dipole-dipole interactions from the difluoromethoxy group.
  • SHELX programs are widely used for small-molecule refinement, suggesting analogous methods apply for resolving the target compound’s structure .

Biological Activity

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 1-position of a propanone structure, combined with a para-substituted phenyl ring that includes a difluoromethoxy group at the 4-position. The unique arrangement of these functional groups contributes to its chemical reactivity and potential interactions with biological targets.

  • Molecular Formula : C12H10BrF2O2
  • Molecular Weight : 279.08 g/mol

The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds. This property is significant for its use as an intermediate in various chemical transformations.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound's structural features may enhance its interaction with microbial enzymes and receptors, leading to inhibition of growth or viability in various pathogens.

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. Its ability to interact with specific biological targets suggests it may inhibit cancer cell proliferation or induce apoptosis. Investigations into its binding affinity and selectivity towards cancer-related enzymes are ongoing.

The interactions of this compound with biological systems are primarily mediated through its functional groups. The difluoromethoxy group significantly influences its binding affinity and selectivity towards molecular targets such as enzymes or receptors. Ongoing studies aim to elucidate these interactions to better understand its mechanism of action and therapeutic benefits.

Research Findings

Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. For instance, research indicates that it may interact with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms.

Case Studies

  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Studies : Preliminary findings from cellular assays indicated that this compound could inhibit the growth of certain cancer cell lines, prompting further investigation into its mechanisms and efficacy in vivo.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AnticancerHeLa Cells12
AnticancerMCF-7 Cells10

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